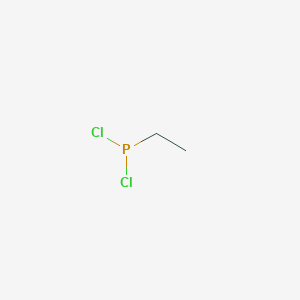

Ethyldichlorophosphine

Descripción general

Descripción

Ethyldichlorophosphine: is a chemical compound with the molecular formula C₂H₅Cl₂P and a molecular weight of 130.941 g/mol . It is also known by other names such as This compound and Ethylphosphorous dichloride . This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyldichlorophosphine can be synthesized through the reaction of ethylphosphine with chlorine gas . The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:

C₂H₅PH₂ + Cl₂ → C₂H₅PCl₂ + H₂

Industrial Production Methods: In industrial settings, the production of dichloroethylphosphine involves the use of large-scale reactors where ethylphosphine and chlorine gas are reacted under controlled temperature and pressure conditions. The product is then purified through distillation to obtain high-purity dichloroethylphosphine.

Análisis De Reacciones Químicas

Types of Reactions: Ethyldichlorophosphine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form .

Reduction: It can be reduced to form .

Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as or can be used.

Reduction: Reducing agents like are commonly employed.

Substitution: Nucleophiles such as or can be used under mild conditions.

Major Products Formed:

Oxidation: Ethylphosphonic dichloride.

Reduction: Ethylphosphine.

Substitution: Various substituted phosphines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biology: It has applications in the study of biochemical pathways involving phosphorus-containing compounds.

Mecanismo De Acción

The mechanism of action of dichloroethylphosphine involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable complexes with metals, making it useful in catalysis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Methylphosphonic dichloride (CH₃PCl₂): Similar in structure but with a methyl group instead of an ethyl group.

Dichloromethylphosphine (CH₃PCl₂): Another similar compound with a methyl group.

Uniqueness: Ethyldichlorophosphine is unique due to its ethyl group, which imparts different reactivity and properties compared to its methyl counterparts. This makes it suitable for specific applications where the ethyl group provides advantages in terms of stability and reactivity.

Actividad Biológica

Ethyldichlorophosphine (EDCP) is an organophosphorus compound that has garnered attention due to its notable biological activities and potential applications in various fields, including toxicology and pharmacology. This article provides a comprehensive overview of the biological activity of EDCP, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the molecular formula . It is a colorless liquid with a pungent odor, and it is classified as a highly toxic compound. Its structure consists of an ethyl group attached to a phosphorus atom that is also bonded to two chlorine atoms.

Toxicity

EDCP exhibits significant toxicity through various exposure routes, including ingestion, inhalation, and dermal absorption. The compound's toxicity is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

- LD50 Values : The lethal dose (LD50) for EDCP has been reported to be approximately 10 mg/kg in rats when administered orally, indicating its high toxicity .

The mechanism by which EDCP exerts its toxic effects involves the phosphorylation of serine residues in the active site of AChE. This process leads to the formation of a stable enzyme-inhibitor complex that prevents the normal function of AChE. The resultant accumulation of acetylcholine can cause symptoms such as muscle twitching, respiratory distress, and convulsions.

Case Studies

- Neurotoxicity Assessment : A study conducted on rats exposed to varying concentrations of EDCP demonstrated dose-dependent neurotoxic effects. Behavioral tests indicated significant impairments in motor coordination and cognitive function at higher doses .

- In Vitro Studies : In vitro assays using human neuroblastoma cells revealed that EDCP induces oxidative stress and apoptosis through the activation of apoptotic pathways. Increased levels of reactive oxygen species (ROS) were observed following exposure to EDCP .

Metabolism and Biotransformation

Research indicates that EDCP undergoes metabolic transformation primarily in the liver, where it can be converted into less toxic metabolites through conjugation with glutathione. However, these metabolic pathways can vary significantly among different species, affecting the overall toxicity profile.

- Metabolite Identification : The primary metabolites identified include ethylphosphonic acid and dichloromethylphosphonic acid, which exhibit lower toxicity compared to the parent compound .

Environmental Impact

EDCP's persistence in the environment raises concerns regarding its ecological impact. Studies have shown that it can contaminate soil and water sources, leading to bioaccumulation in aquatic organisms. This bioaccumulation poses risks not only to wildlife but also to human health through the food chain.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C2H5Cl2P |

| LD50 (oral, rat) | 10 mg/kg |

| Toxicity Classification | Highly Toxic |

| Primary Metabolites | Ethylphosphonic acid |

| Dichloromethylphosphonic acid |

Propiedades

IUPAC Name |

dichloro(ethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl2P/c1-2-5(3)4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNJGLVSPIMBLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2P | |

| Record name | ETHYL PHOSPHONOUS DICHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6451 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075291 | |

| Record name | Phosphonous dichloride, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl phosphonous dichloride, anhydrous appears as a colorless liquid with a pungent odor. Denser than water. Very toxic by inhalation., Colorless liquid with a pungent odor; [CAMEO] | |

| Record name | ETHYL PHOSPHONOUS DICHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6451 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl phosphonous dichloride, anhydrous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1498-40-4 | |

| Record name | ETHYL PHOSPHONOUS DICHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6451 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroethylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1498-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonous dichloride, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phosphonous dichloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Phosphonous dichloride, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroethylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.